molecular formula C20H24FN3O B5521112 3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide

3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide

Cat. No. B5521112
M. Wt: 341.4 g/mol
InChI Key: FAKNQILCVBQSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 3-[4-(2-Fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide involves multiple steps, including electrophilic fluorination, palladium catalyzed reactions, and condensation reactions. For instance, synthesis methods for similar compounds have been developed, showcasing techniques like electrophilic fluorination using trimethylstannyl precursors for high specific radioactivity and palladium catalysis for introducing leaving groups in inert solvents (Eskola et al., 2002).

Scientific Research Applications

Discovery of Novel Small Molecule Motilin Receptor Agonists

Compounds related to "3-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)propanamide" have been explored for their role as motilin receptor agonists. For instance, the discovery of N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) exemplifies the pursuit of novel small molecule motilin receptor agonists with potential applications in gastrointestinal transit disorders. This compound demonstrated potent agonist activity in both recombinant human motilin receptors and native rabbit motilin receptors, showcasing its therapeutic development potential for enhancing gastrointestinal motility (Westaway et al., 2009).

Synthesis and Evaluation of Anti-TMV and Antimicrobial Activities

Another facet of research focuses on the synthesis of urea and thiourea derivatives doped with specific molecules for biological interest. Studies involving the synthesis of new compounds, such as 4-(5-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides, have been conducted to evaluate their antiviral and antimicrobial activities. Compounds have shown promising activities against Tobacco mosaic virus (TMV) and various microbes, indicating their potential in developing antiviral and antimicrobial agents (Reddy et al., 2013).

Antitumor Activity of Piperazinyl Derivatives

The antitumor activities of novel pyrimidinyl pyrazole derivatives, including 3-phenylpiperazinyl-1-trans-propenes, have been investigated. These compounds have shown significant cytotoxicity against various tumor cell lines in vitro and demonstrated in vivo antitumor activity, highlighting their potential as anticancer agents. The specific structural features of these compounds, such as the presence of a 3-fluoro-5-substituted phenylpiperazinyl group, contribute to their potent antitumor properties (Naito et al., 2005).

properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-6-2-4-8-18(16)22-20(25)10-11-23-12-14-24(15-13-23)19-9-5-3-7-17(19)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKNQILCVBQSHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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